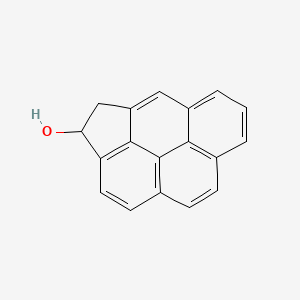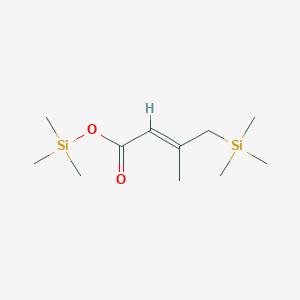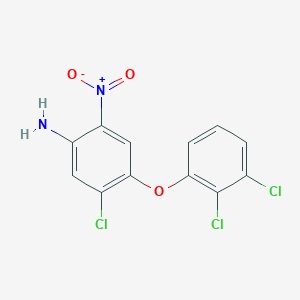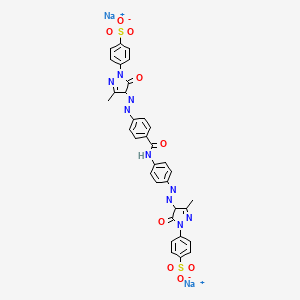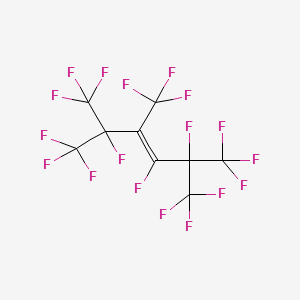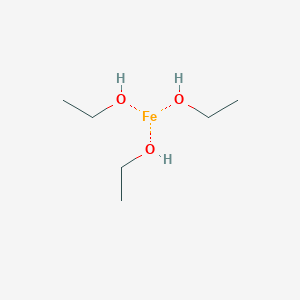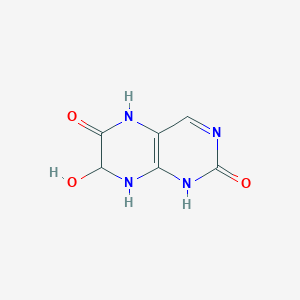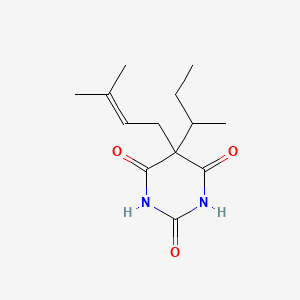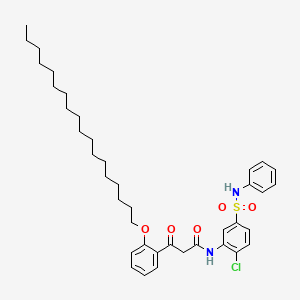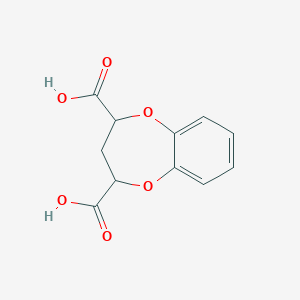
3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid is an organic compound that features a benzodioxepine ring system with two carboxylic acid groups.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the carboxylic acid functionalities .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s purity.
化学反应分析
Types of Reactions
3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The benzodioxepine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Potential pharmacological properties are being explored, including its use as a precursor for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins.
作用机制
The mechanism by which 3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways can vary based on the compound’s specific application, whether in a biological or chemical context .
相似化合物的比较
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
- 2H-1,5-Benzodioxepin, 3,4-dihydro-
Uniqueness
3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can significantly influence its reactivity and interactions compared to similar compounds.
属性
CAS 编号 |
49833-08-1 |
|---|---|
分子式 |
C11H10O6 |
分子量 |
238.19 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C11H10O6/c12-10(13)8-5-9(11(14)15)17-7-4-2-1-3-6(7)16-8/h1-4,8-9H,5H2,(H,12,13)(H,14,15) |
InChI 键 |
NPRGCRFFQGAMGH-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=CC=CC=C2OC1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


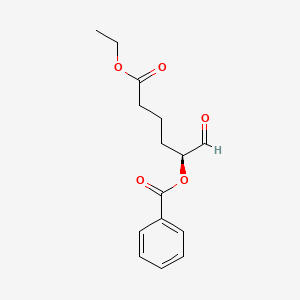
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
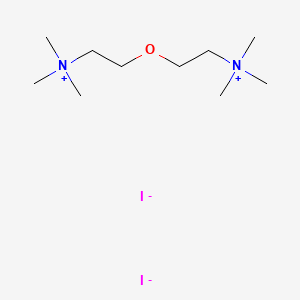
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)
